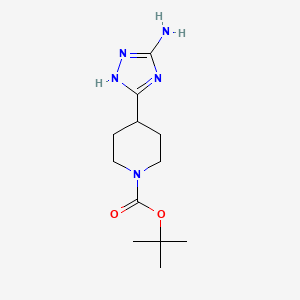

tert-butyl4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Description

Molecular Structure and Key Features The compound tert-butyl4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate (C₁₂H₂₁N₅O₂, molar mass 267.33 g/mol) consists of a piperidine ring substituted at the 4-position with a 5-amino-1H-1,2,4-triazol-3-yl group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group . The Boc group enhances solubility and stability during synthetic processes, while the 5-amino-triazole moiety provides hydrogen-bonding capabilities, making the compound a versatile intermediate in medicinal chemistry and drug discovery .

Tautomerism and Crystallography The 5-amino-1H-1,2,4-triazole ring exhibits tautomerism, where the hydrogen atom can shift between N1 and N2 positions. X-ray crystallographic studies on analogous compounds (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one) confirm that the hydrogen predominantly resides on N1 in the solid state, stabilizing the structure through intramolecular interactions . This tautomeric preference may influence the compound’s reactivity and binding properties.

Properties

IUPAC Name |

tert-butyl 4-(3-amino-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-4-8(5-7-17)9-14-10(13)16-15-9/h8H,4-7H2,1-3H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWSOHMZIWEUHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate generally involves three key stages:

Formation of the 1,2,4-triazole ring: This is typically achieved via cyclization reactions involving hydrazine derivatives and suitable nitrile or amidine precursors under acidic or microwave-assisted conditions.

Attachment of the triazole to the piperidine ring: This step is commonly performed through nucleophilic substitution or palladium-catalyzed amination reactions using protected piperidine derivatives.

Introduction of the tert-butyl carbamate protecting group (Boc): Esterification of the piperidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine is used to enhance solubility and protect the amine functionality during synthesis.

Detailed Preparation Procedures

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized by cyclization of hydrazine derivatives with cyanamide or amidine compounds. For example, reaction of hydrazine hydrate with nitrile derivatives under microwave irradiation at elevated temperatures (around 120 °C) for short times (15 minutes) yields the triazole intermediate with high efficiency and purity.

Microwave-assisted synthesis offers advantages such as reduced reaction time and improved yields compared to conventional heating methods.

Coupling with Piperidine Derivatives

The triazole intermediate is coupled with tert-butyl piperidine-1-carboxylate derivatives via nucleophilic substitution or Buchwald–Hartwig amination catalyzed by palladium complexes (e.g., Pd(PPh₃)₄). This step typically proceeds with yields ranging from 58% to 70%.

Protection of the piperidine nitrogen with the Boc group prior to coupling prevents side reactions and facilitates purification.

Protection and Final Functionalization

The Boc protecting group is introduced by reacting the piperidine nitrogen with tert-butyl chloroformate in the presence of triethylamine at low temperatures (0 °C to room temperature) to form the carbamate ester.

The reaction mixture is then purified by standard organic workup procedures including washing with aqueous solutions (e.g., ammonium chloride, sodium bicarbonate), drying over anhydrous sodium sulfate, and concentration under reduced pressure.

Final purification is achieved by column chromatography using silica gel and appropriate eluents such as ethyl acetate/methanol mixtures containing triethylamine to ensure high purity of the target compound.

Industrial Scale Considerations

Industrial production typically adapts the above routes to continuous flow reactors to ensure reproducibility, scalability, and consistent quality.

Reaction parameters such as temperature, solvent choice, and reactant stoichiometry are optimized to maximize yield and minimize by-product formation.

Summary of Key Data and Reaction Conditions

Research Findings and Analytical Characterization

The synthesized compound exhibits characteristic spectral data consistent with literature reports, confirming successful synthesis.

Characterization techniques include:

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR): Confirms structural integrity and substitution pattern.

Mass Spectrometry: Confirms molecular weight and purity.

Infrared Spectroscopy: Identifies functional groups such as carbamate and triazole rings.

The compound's purity typically exceeds 95% as verified by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate with structurally related compounds:

Key Comparisons:

Triazole vs. Oxadiazole Derivatives The target compound’s 5-amino-triazole group (pKa ~6–8) is more basic and nucleophilic than the 5-methyl-oxadiazole in the oxadiazole analog . This difference impacts reactivity in coupling reactions and binding to biological targets. Oxadiazoles are more resistant to oxidative metabolism due to their aromatic stability, whereas triazoles may undergo tautomerism or ring-opening under acidic conditions .

Substituent Effects The trifluoromethyl group in the triazole derivative from enhances electronegativity and metabolic stability compared to the amino group in the target compound .

Linker Modifications

- The propan-1-one linker in ’s compound reduces conformational flexibility compared to the direct attachment in the target, which may affect binding affinity in enzyme inhibition assays .

Research Findings

- Synthetic Utility: The target compound’s Boc-protected piperidine and amino-triazole groups make it a preferred intermediate for synthesizing kinase inhibitors and antiviral agents, as noted in Enamine Ltd.’s building blocks catalog .

- Tautomerism in Drug Design: The 5-amino-triazole’s tautomeric behavior (N1 vs. N2 hydrogen placement) can influence binding modes in target proteins, as observed in crystallographic studies of related compounds .

- Comparative Solubility : The Boc group in the target compound improves aqueous solubility compared to the methyl-oxadiazole derivative, which is more lipophilic .

Notes

- The evidence highlights the importance of substituent choice (e.g., amino vs. methyl vs. trifluoromethyl) in modulating physicochemical and biological properties.

- Structural data from X-ray crystallography (e.g., ) are critical for validating tautomeric states and guiding rational drug design.

Biological Activity

tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H23N5O2

- Molecular Weight : 281.35 g/mol

- CAS Number : 1788722-27-9

The compound features a piperidine ring substituted with a tert-butyl group and a triazole moiety, which is essential for its biological activity. The presence of the amino group on the triazole enhances its interaction with biological targets.

The biological activity of tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds with active sites on proteins, potentially leading to enzyme inhibition or modulation of signaling pathways. The lipophilicity provided by the tert-butyl group facilitates cellular uptake.

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, compounds containing the triazole ring have been shown to exhibit activity against a range of bacteria and fungi. The specific compound may similarly inhibit microbial growth through mechanisms involving disruption of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. Studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The compound's ability to modulate these pathways could make it a candidate for further development in cancer therapy.

GPR119 Agonism

Recent studies have highlighted the role of triazole compounds as agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. Compounds that activate GPR119 can enhance GLP-1 secretion, which is beneficial in managing type 2 diabetes mellitus (T2DM). Preliminary data suggest that tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine derivatives could exhibit similar agonistic effects.

Case Studies

- Antimicrobial Evaluation :

- A study evaluated various triazole derivatives for their antimicrobial efficacy against clinical isolates. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity :

- In vitro studies demonstrated that certain triazole derivatives induced apoptosis in breast cancer cell lines by activating caspase pathways.

- GPR119 Agonism :

- A recent investigation reported several novel GPR119 agonists derived from triazole scaffolds. These compounds showed enhanced binding affinity and efficacy in promoting insulin secretion in preclinical models.

Data Table: Summary of Biological Activities

Q & A

Q. Key Data :

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm the tert-butyl group (δ 1.4 ppm) and triazole protons (δ 7.8–8.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 267.33 for [M+H]⁺) .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity, with retention times calibrated against standards .

Advanced Tip : Use X-ray crystallography (if crystalline) for absolute stereochemistry determination, as seen in related piperidine-triazole derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Methodological Answer:

Structural-Activity Relationship (SAR) Analysis :

- Compare substituent effects (e.g., tert-butyl vs. cyclopropyl groups) on target binding using molecular docking .

- Validate via in vitro assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) .

Experimental Design :

- Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, serum concentration) to minimize variability .

- Use positive controls (e.g., doxorubicin for cytotoxicity) to benchmark results .

Case Study : Conflicting cytotoxicity data may arise from differential solubility in DMSO vs. saline; pre-solubility testing is critical .

Advanced: What strategies optimize piperidine ring functionalization while preserving the tert-butyl carboxylate group?

Methodological Answer:

Protection/Deprotection :

- Use Boc (tert-butyloxycarbonyl) groups during reactions; cleave with TFA in DCM post-functionalization .

Selective Alkylation :

- Employ Mitsunobu conditions (DIAD, PPh₃) for stereoselective substitution at the piperidine nitrogen without Boc cleavage .

Microwave-Assisted Synthesis :

- Reduce reaction time (30 mins vs. 24 hrs) for amide coupling, minimizing tert-butyl group degradation .

Q. Data Insight :

Advanced: How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

- Simulate binding to kinase ATP pockets (e.g., EGFR or CDK2) using AMBER/CHARMM force fields to predict affinity .

QSAR Models :

- Train models on IC₅₀ data from analogs to prioritize substituents (e.g., electron-withdrawing groups at C5 of triazole) .

ADMET Prediction :

- Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Validation : Synthesize top 3–5 candidates for in vitro kinase assays (e.g., ADP-Glo™) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Q. Emergency Measures :

Advanced: How to address low yields in the final coupling step of the synthesis?

Methodological Answer:

Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings; optimize ligand ratios (1:2 Pd:ligand) .

Solvent Effects : Switch from THF to DMF to enhance solubility of triazole intermediates .

Kinetic Monitoring : Use in-situ FTIR to track reaction progress and halt at 85–90% conversion to avoid byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.